

# Application Notes and Protocols for Measuring Brain Penetration of GSK356278

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## Compound of Interest

Compound Name: GSK356278

Cat. No.: B1672383

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## Introduction

**GSK356278** is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, **GSK356278** increases intracellular cAMP levels, a mechanism that has shown therapeutic potential in treating central nervous system (CNS) disorders.[1] Effective target engagement within the brain is paramount for the efficacy of any CNS drug candidate. Therefore, accurate measurement of brain penetration is a critical step in the preclinical and clinical development of **GSK356278**.

These application notes provide an overview of key methodologies to assess the brain penetration of **GSK356278**, including preclinical evaluation in animal models and clinical evaluation in humans. Detailed protocols for in vivo microdialysis and brain-to-plasma ratio determination in rats are provided, alongside a description of a human Positron Emission Tomography (PET) study.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the brain penetration and target engagement of **GSK356278**.

Table 1: Preclinical Pharmacokinetics of **GSK356278**

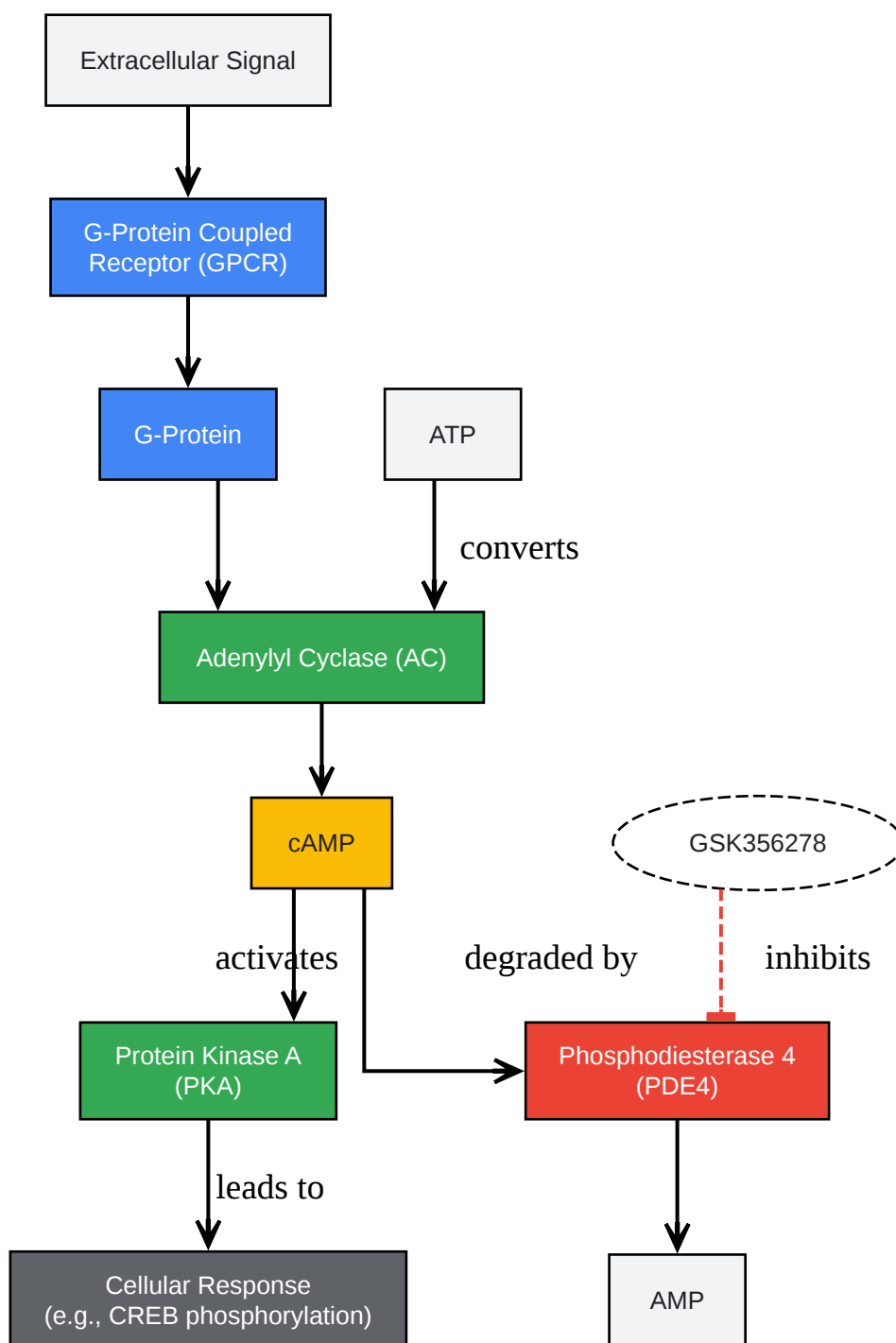
Species	Administration Route	Key Findings	Reference
Rat, Marmoset, Cynomolgus Monkey, Ferret	Oral and Intravenous	GSK356278 is a brain-penetrant PDE4 inhibitor.[1][2]	[1][2]

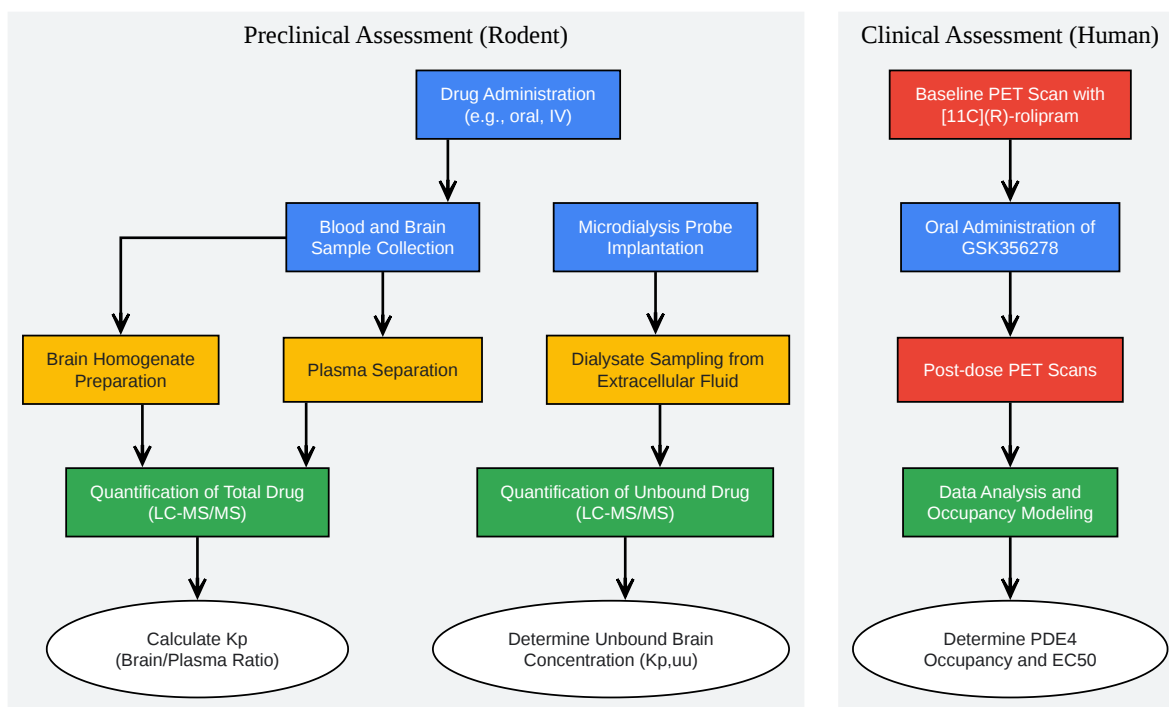
Table 2: Human Brain PDE4 Occupancy by **GSK356278** Measured by --INVALID-LINK---rolipram PET[3][4]

Parameter	Value
Dose of GSK356278	Single 14 mg oral dose
Mean Plasma Cmax	42.3 ng/mL
PDE4 Occupancy at Tmax	48%
In vivo EC50	46 ± 3.6 ng/mL
Reduction in --INVALID-LINK---rolipram whole brain VT at 3h post-dose	17% (p = 0.01)
Reduction in --INVALID-LINK---rolipram whole brain VT at 8h post-dose	4%

## Signaling Pathway

**GSK356278** is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction pathways. By inhibiting PDE4, **GSK356278** leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.





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## References

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